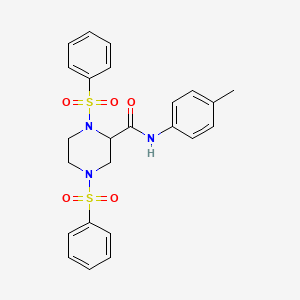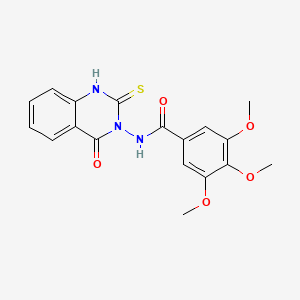
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide, also known as TMB-4, is a novel compound that has gained significant attention in the field of medicinal chemistry. TMB-4 is a quinazoline derivative that exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用机制
The exact mechanism of action of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide exerts its pharmacological activities by modulating various signaling pathways. For example, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has been shown to activate the AMPK pathway, which plays a critical role in cellular energy homeostasis. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide can inhibit the proliferation of cancer cells and induce apoptosis. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has been shown to modulate the expression of various genes involved in cellular metabolism and energy homeostasis.
实验室实验的优点和局限性
One of the main advantages of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide is its broad pharmacological activity, which makes it a promising candidate for the development of novel therapeutics. However, the limited availability of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide and its relatively high cost can be a major limitation for lab experiments. In addition, the lack of a clear understanding of its mechanism of action can make it difficult to design experiments to investigate its pharmacological effects.
未来方向
There are several future directions for the research of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide. One potential area of research is the development of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide analogs with improved pharmacological properties. Another area of research is the investigation of the role of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide in the regulation of cellular metabolism and energy homeostasis. Additionally, the development of novel drug delivery systems for N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide could enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide and its potential therapeutic applications.
合成方法
The synthesis of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide involves the condensation of 2-mercapto-3(4H)-quinazolinone with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction yields N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide as a white solid with a melting point of 230-232°C.
科学研究应用
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has been shown to have anti-viral properties by inhibiting the replication of HIV-1 and HCV.
属性
IUPAC Name |
3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(22)20-21-17(23)11-6-4-5-7-12(11)19-18(21)27/h4-9H,1-3H3,(H,19,27)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFVBIJZFXQIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide](/img/structure/B5020049.png)
![tert-butyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5020059.png)
![1-[(4-chlorobenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol dihydrochloride](/img/structure/B5020076.png)
![N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5020083.png)
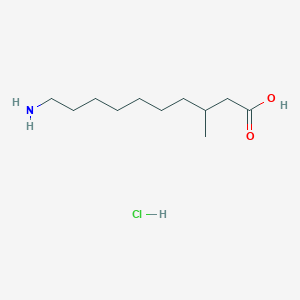
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5020099.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)imino]methyl}phenol](/img/structure/B5020100.png)
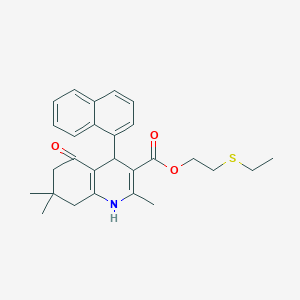
![11-(2-hydroxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5020121.png)

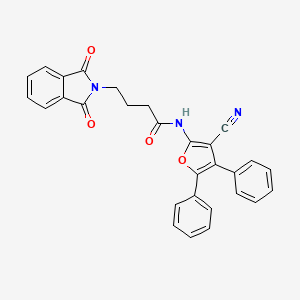
![ethyl 4-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5020145.png)
![2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5020150.png)
